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Compound of Interest

Compound Name: UBP512

CAS No.: 1333112-78-9

Cat. No.: B611533

Get Quote

Executive Summary
The development of UBP512 (9-iodophenanthrene-3-carboxylic acid) represents a pivotal

moment in the structural biology and pharmacology of N-methyl-D-aspartate receptors

(NMDARs). Unlike traditional orthosteric ligands that compete with glutamate or glycine,

UBP512 belongs to a sophisticated class of allosteric modulators that exhibit subunit-

dependent polarity.

UBP512 is defined by its unique "switch" mechanism: it acts as a positive allosteric modulator

(PAM) at GluN1/GluN2A receptors and a negative allosteric modulator (NAM) at GluN1/GluN2C

and GluN1/GluN2D receptors. This bidirectional selectivity makes UBP512 an essential

chemical probe for dissecting the physiological roles of specific NMDAR subtypes in synaptic

plasticity, schizophrenia, and cognitive disorders, offering a pathway to therapeutic intervention

that avoids the psychotomimetic side effects associated with pan-NMDAR blockade.
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IUPAC Name: 9-iodophenanthrene-3-carboxylic acid[1][2][3][4]

Molecular Formula: C₁₅H₉IO₂[3][5]

Molecular Weight: 348.14 g/mol [2][3]

CAS Number: 1333112-78-9[1][2][3][6][7][8]

Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility requires careful pH

buffering during stock preparation.

Structural Determinants of Efficacy
The core scaffold of UBP512 is a phenanthrene ring system.[9] Structure-Activity Relationship

(SAR) studies reveal two critical features:

The Carboxylic Acid (Position 3): Essential for electrostatic interaction within the allosteric

binding pocket.

The Iodine Substituent (Position 9): This bulky halogen provides the steric occlusion

necessary to induce conformational changes distinct from its analogs (e.g., UBP710, which

has a cyclopropyl group and potentiates both 2A and 2B).

Visualization: Chemical Logic
The following diagram illustrates the structural hierarchy and functional groups of UBP512.
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Figure 1: Structural determinants of UBP512 pharmacology. The iodine moiety is the critical

"selector" for subunit specificity.

Pharmacological Mechanism: The "Selectivity
Switch"
UBP512 does not bind to the agonist binding domain (ABD) where Glutamate/Glycine bind, nor

does it block the ion channel pore (like Ketamine or MK-801). Instead, it binds to the dimer

interface between the GluN1 and GluN2 subunits.

Subunit-Specific Modulation Profile
The compound's utility lies in its ability to discriminate between GluN2 subunits, which are

differentially expressed across the CNS.

Receptor Subtype Effect Type
Modulation
Magnitude

Physiological
Relevance

GluN1/GluN2A PAM (Potentiator)
Weak Potentiation

(~125%)

Synaptic plasticity,

LTP, Cognitive

enhancement.

GluN1/GluN2B Neutral / Weak Negligible / No Effect

Extrasynaptic

signaling; avoiding

this target reduces

excitotoxicity risks.

GluN1/GluN2C NAM (Inhibitor) Strong Inhibition
Cerebellar function;

interneuron regulation.

GluN1/GluN2D NAM (Inhibitor) Strong Inhibition

Developmental

plasticity; subthalamic

nucleus firing.

Mechanism of Action Pathway
The binding of UBP512 stabilizes specific conformational states of the Ligand Binding Domain

(LBD), altering the "open probability" (Po) of the channel.
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Figure 2: The divergent mechanistic pathways of UBP512 based on NMDAR subunit

composition.

Experimental Protocols (Self-Validating Systems)
To maintain scientific integrity, experiments involving UBP512 must control for competitive

antagonism and zinc chelation.

Protocol A: Two-Electrode Voltage Clamp (TEVC) in
Xenopus Oocytes
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This is the gold standard for validating subunit selectivity.

Preparation:

Synthesize cRNA for GluN1-1a and specific GluN2 subunits (2A, 2B, 2C, 2D).

Inject Xenopus laevis oocytes with GluN1:GluN2 cRNA (ratio 1:2 to ensure heteromer

formation).

Incubate for 2–4 days at 18°C in ND96 buffer supplemented with pyruvate and gentamicin.

Recording Setup:

Place oocyte in a recording chamber perfused with Mg²⁺-free frog Ringer’s solution.

Critical Control: Add 10 µM EDTA to chelate trace zinc (Zn²⁺ is a potent endogenous

modulator of GluN2A; failure to chelate Zn²⁺ can mimic potentiation).

Application Sequence (Self-Validating Loop):

Step 1 (Baseline): Apply saturating Glutamate (100 µM) + Glycine (100 µM). Record

steady-state current (

).

Step 2 (Challenge): Co-apply Glutamate + Glycine + UBP512 (50 µM). Record current (

).

Step 3 (Washout): Wash with buffer for 5 minutes. Re-apply Glu/Gly to ensure current

returns to

of

.

Data Analysis:

Calculate Modulation:
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.

Validation Criteria: If GluN2A current increases, UBP512 is acting as a PAM. If GluN2C

current decreases, it is acting as a NAM.

Protocol B: Fluorescence-Based Calcium Imaging (High
Throughput)
Used for screening analogs or confirming activity in mammalian cells.

Cell Culture: Transfect HEK293 cells with GluN1/GluN2 plasmids and a fluorescent calcium

indicator (e.g., GCaMP6 or load with Fluo-4 AM).

Inhibition Assay (GluN2C/D):

Pre-incubate cells with UBP512 (varying concentrations) for 5 minutes.

Inject Agonist solution (Glutamate/Glycine).

Measure peak Fluorescence (

).

Causality Check: A reduction in

compared to vehicle control indicates non-competitive inhibition (since agonists are
saturating).

Therapeutic Implications & Translational Potential[4]
[10]
The discovery of UBP512 addressed a major bottleneck in drug development: the "Ketamine

Problem." While Ketamine is a potent antidepressant, its blockade of all NMDARs causes

hallucinations and dissociation.

Schizophrenia (Hypofunction Hypothesis): Schizophrenia is associated with NMDAR

hypofunction.[9] A GluN2A-selective PAM (like UBP512) could restore excitatory drive in the
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prefrontal cortex without dampening the inhibitory tone of GluN2C-containing interneurons in

the cerebellum.

Epilepsy: The strong inhibition of GluN2D by UBP512 suggests potential utility in treating

seizures where GluN2D-containing receptors are overactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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